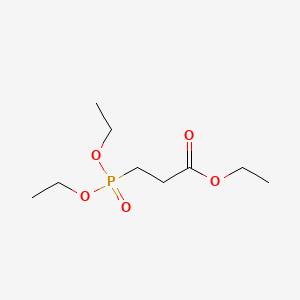

Ethyl 3-(diethoxyphosphoryl)propanoate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133823. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 3-diethoxyphosphorylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19O5P/c1-4-12-9(10)7-8-15(11,13-5-2)14-6-3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJWCUOIOKBVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299944 | |

| Record name | Ethyl 3-(diethoxyphosphoryl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3699-67-0 | |

| Record name | 3699-67-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-(diethoxyphosphoryl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl 3- phoshonopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-(diethoxyphosphoryl)propanoate: A Key Reagent for C-C Bond Formation

This guide provides a comprehensive technical overview of Ethyl 3-(diethoxyphosphoryl)propanoate, a pivotal reagent in modern organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document delves into its synthesis, core reactivity, and practical application, with an emphasis on the mechanistic principles and field-proven methodologies that ensure successful and reproducible outcomes.

Introduction: The Versatility of a Phosphonate Workhorse

This compound, also known as Triethyl 3-phosphonopropionate, is an organophosphorus compound widely employed as a stabilized carbanion precursor in the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] Unlike its Wittig reagent counterparts, the phosphonate-stabilized carbanion derived from this molecule offers enhanced nucleophilicity and reduced basicity, enabling reliable olefination of a broad range of aldehydes and ketones.[2] Its primary utility lies in the stereoselective synthesis of α,β-unsaturated esters, which are crucial structural motifs in numerous natural products and pharmacologically active molecules. The facile aqueous workup to remove the phosphate byproduct makes the HWE reaction particularly attractive for both lab-scale and process chemistry.[3]

Section 1: Core Properties and Safety Mandates

A thorough understanding of the reagent's physical properties and safety requirements is a prerequisite for its effective and safe implementation in any experimental setting.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 3-diethoxyphosphorylpropanoate | [4] |

| Synonyms | Triethyl 3-phosphonopropionate | [4][5] |

| CAS Number | 3699-67-0 | [3][4][5] |

| Molecular Formula | C₉H₁₉O₅P | [4][5] |

| Molecular Weight | 238.22 g/mol | [4][5] |

| Appearance | Colorless to pale yellow clear liquid | [3][5] |

| Density | 1.094 g/mL at 25 °C | [5] |

| Boiling Point | 123-124 °C at 3 mmHg | [5] |

| Refractive Index (n²⁰/D) | 1.433 | [5] |

GHS Hazard Information and Safe Handling

As a self-validating system, every protocol must begin with a rigorous assessment of risk. This compound is classified as an irritant.

-

Hazard Statements:

-

Precautionary Measures:

-

P261 & P280: Avoid breathing vapor and wear protective gloves, eye protection, and face protection.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]

-

Section 2: Synthesis via the Michaelis-Arbuzov Reaction

The most reliable and common method for preparing phosphonate esters such as this compound is the Michaelis-Arbuzov reaction.[1][7] This reaction provides a direct and efficient pathway to form the critical carbon-phosphorus bond.

Mechanistic Rationale

The reaction proceeds through a two-step Sɴ2 mechanism. The causality is clear: the lone pair on the trivalent phosphorus atom of triethyl phosphite acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide (in this case, ethyl 3-bromopropanoate). This forms a quasi-phosphonium salt intermediate. The displaced bromide ion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium intermediate, leading to the formation of the thermodynamically stable pentavalent phosphonate (P=O bond) and a volatile ethyl bromide byproduct.[5][8] The removal of this byproduct helps drive the reaction to completion.

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

Experimental Protocol: Synthesis

This protocol describes the synthesis on a 0.1 mole scale. All glassware must be flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a thermometer.

-

Reagent Charging: Charge the flask with ethyl 3-bromopropanoate (18.1 g, 0.1 mol).

-

Initiation: Begin stirring and add triethyl phosphite (18.3 g, 0.11 mol, 1.1 eq) to the flask. The use of a slight excess of the phosphite ensures full conversion of the alkyl bromide.

-

Reaction: Heat the reaction mixture to 140-150 °C using a heating mantle. The reaction is typically performed neat (without solvent).[9]

-

Monitoring: The reaction progress can be monitored by observing the distillation of the ethyl bromide byproduct (b.p. 38 °C) through the condenser. The reaction is generally complete after 4-6 hours at temperature.

-

Purification: After cooling to room temperature, the crude product is purified by vacuum distillation. Unreacted starting materials are removed at a lower temperature, and the final product, this compound, is collected at approximately 123-124 °C / 3 mmHg.[5]

Section 3: The Horner-Wadsworth-Emmons (HWE) Reaction

The primary application of this compound is its role in the HWE reaction to form (E)-α,β-unsaturated esters.[2][10]

Mechanistic Deep Dive

The HWE reaction is a cornerstone of C-C bond formation for several key reasons rooted in its mechanism:

-

Deprotonation: A suitable base (e.g., NaH, KHMDS, DBU) deprotonates the carbon alpha to the phosphonate and ester groups, forming a resonance-stabilized phosphonate carbanion.[2][10]

-

Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric alkoxide intermediates (betaines).[2]

-

Oxaphosphetane Formation & Elimination: The alkoxide intermediates cyclize to form four-membered oxaphosphetane rings. These intermediates are generally unstable and rapidly eliminate to form the alkene and a water-soluble dialkyl phosphate salt.[2][3] The stereochemical outcome is dictated by the relative stability of the transition states leading to the oxaphosphetanes. The thermodynamically favored pathway, where bulky groups are positioned anti to each other, leads predominantly to the (E)-alkene .[2][3]

Caption: The Horner-Wadsworth-Emmons (HWE) Reaction Mechanism.

Experimental Workflow and Protocol

A self-validating protocol requires a logical, step-wise workflow from preparation to purification. The following diagram and protocol detail a general procedure for reacting this compound with a model aldehyde, such as benzaldehyde.

Caption: Standard Experimental Workflow for the HWE Reaction.

Protocol: Synthesis of Ethyl (E)-5-phenylpent-2-enoate

-

Preparation of the Phosphonate Anion:

-

Under an argon atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 eq) in 20 mL of anhydrous tetrahydrofuran (THF) in a flame-dried 100 mL round-bottom flask.[11]

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (2.38 g, 10.0 mmol, 1.0 eq) in 10 mL of anhydrous THF dropwise via syringe.[11]

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The cessation of hydrogen gas evolution indicates the complete formation of the carbanion.[12]

-

-

Reaction with Aldehyde:

-

Cool the resulting pale-yellow solution of the phosphonate anion back to 0 °C.

-

Slowly add a solution of benzaldehyde (1.06 g, 10.0 mmol, 1.0 eq) in 5 mL of anhydrous THF dropwise.[11]

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the aldehyde by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and carefully quench by the slow addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.[12]

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Section 4: Advanced Applications and Further Transformations

Beyond its direct use in olefination, the structure of this compound allows for further strategic modifications, enhancing its utility in multi-step synthesis.

Ester Hydrolysis for Amide Coupling

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-(diethoxyphosphoryl)propanoic acid . This transformation unlocks a new set of applications, particularly for introducing the phosphonopropanoate moiety into peptides or other complex molecules via standard amide bond-forming conditions (e.g., using coupling reagents like HATU or EDC).

Protocol: Ester Hydrolysis

This protocol is adapted from a similar hydrolysis procedure.[8]

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (2.38 g, 10.0 mmol) in 10 mL of ethanol.

-

Hydrolysis: Add 1 M aqueous sodium hydroxide (NaOH) solution (12 mL, 12.0 mmol, 1.2 eq) dropwise.

-

Stirring: Stir the mixture at room temperature for 3-5 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up: Partially evaporate the ethanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with 2 N HCl.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 25 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield 3-(diethoxyphosphoryl)propanoic acid, which can often be used in the next step without further purification.[8]

Conclusion

This compound is a powerful and reliable reagent for the synthesis of (E)-α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. Its predictable reactivity, high stereoselectivity, and the operational simplicity of the reaction make it an indispensable tool in the arsenal of the modern synthetic chemist. A firm grasp of the underlying Michaelis-Arbuzov synthesis and HWE mechanism, combined with the robust protocols detailed herein, empowers researchers to confidently deploy this reagent in the pursuit of complex molecular targets in drug discovery and beyond.

References

- 1. Arbuzov Reaction [organic-chemistry.org]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Wittig-Horner Reaction [organic-chemistry.org]

- 4. grokipedia.com [grokipedia.com]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Ethyl 3-(diethoxyphosphoryl)propanoate CAS number 3699-67-0

An In-depth Technical Guide to Ethyl 3-(diethoxyphosphoryl)propanoate (CAS 3699-67-0)

Authored By: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It moves beyond a simple recitation of facts to provide a deeper understanding of its application, the causality behind experimental choices, and its strategic value in modern organic synthesis.

Introduction: A Strategic Reagent for Stereoselective Olefination

This compound, CAS Number 3699-67-0, is a phosphonate ester that has become an indispensable tool in organic chemistry.[1][2][3] Its primary utility lies in its role as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone method for the synthesis of alkenes.[4][5][6]

Unlike the traditional Wittig reaction which often yields mixtures of alkene isomers and a difficult-to-remove triphenylphosphine oxide byproduct, the HWE reaction using reagents like this compound offers two significant advantages:

-

High (E)-Stereoselectivity: The reaction predominantly produces the more stable (E)- or trans-alkene, a critical feature for controlling molecular geometry in complex targets like natural products and pharmaceuticals.[4][5][7]

-

Simplified Purification: The byproduct is a water-soluble dialkyl phosphate salt, which can be easily removed through a simple aqueous extraction, streamlining the purification process considerably.[4][5][6]

This guide will elucidate the physicochemical properties of this reagent, detail its application in the HWE reaction with a validated protocol, discuss its synthesis, and outline essential safety protocols.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3699-67-0 | [1] |

| Molecular Formula | C₉H₁₉O₅P | [1][8] |

| Molecular Weight | 238.22 g/mol | [1][8] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 1.094 g/mL at 25°C | [1] |

| Boiling Point | 123-124°C at 3 mmHg | [1] |

| Refractive Index (n20/D) | 1.433 | [1] |

| Storage | Room temperature, sealed in a dry environment | [1] |

Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is the premier application for this compound. It involves the reaction of the phosphonate-stabilized carbanion with an aldehyde or ketone to generate an alkene.[4][9]

Reaction Mechanism: The Basis of Stereoselectivity

The exceptional (E)-selectivity of the HWE reaction is not arbitrary; it is a direct consequence of thermodynamic control within the reaction pathway. The mechanism proceeds through several distinct, kinetically controlled steps.[4][6][7]

-

Deprotonation: The reaction is initiated by the deprotonation of the α-carbon (the carbon adjacent to both the phosphoryl and carbonyl groups) by a suitable base (e.g., NaH, n-BuLi) to form a resonance-stabilized phosphonate carbanion.[4][9] This carbanion is more nucleophilic but less basic than a corresponding Wittig ylide.[4]

-

Nucleophilic Addition: The carbanion performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric tetrahedral intermediates.[4]

-

Oxaphosphetane Formation: The oxyanion intermediate attacks the electrophilic phosphorus atom, cyclizing to form a four-membered ring known as an oxaphosphetane.[7][9]

-

Elimination: This intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form the final alkene and a stable dialkyl phosphate salt. The transition state leading to the (E)-alkene is sterically less hindered and therefore lower in energy, driving the reaction to favor the formation of the trans product.[5][7]

The entire workflow is visualized in the diagram below.

Caption: A diagram illustrating the key steps of the HWE reaction.

Field-Validated Experimental Protocol

This protocol provides a reliable, self-validating methodology for the olefination of an aldehyde using this compound. The causality for each step is explained to ensure reproducibility and understanding.

Materials:

-

This compound (1.1 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Aldehyde (1.0 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Preparation of the Ylide (Phosphonate Carbanion): a. To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add the sodium hydride (1.2 eq). b. Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula under a positive pressure of nitrogen. Causality: Mineral oil can interfere with the reaction; its removal ensures a clean reaction profile. c. Add anhydrous THF to the flask to create a slurry. Cool the flask to 0°C using an ice-water bath. Causality: Cooling is critical to control the exothermic reaction that occurs upon addition of the phosphonate and to prevent side reactions. d. Dissolve this compound (1.1 eq) in a separate flask with anhydrous THF. Add this solution dropwise to the stirred NaH slurry via an addition funnel over 20-30 minutes. e. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating complete formation of the carbanion.

-

Olefination Reaction: a. Cool the reaction mixture back down to 0°C. b. Dissolve the aldehyde (1.0 eq) in anhydrous THF and add it dropwise to the phosphonate carbanion solution. c. Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde. Causality: The reaction progress should always be monitored to determine the optimal reaction time and prevent decomposition of products.

-

Workup and Purification: a. Cool the flask to 0°C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Causality: Quenching deactivates any remaining base and protonates the intermediates. b. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. c. Wash the organic layer sequentially with water (2x) and then with saturated brine (1x). Causality: The water washes remove the water-soluble phosphate byproduct. The brine wash helps to break any emulsions and begins the drying process. d. Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. e. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure (E)-alkene.

Synthesis Route: The Michaelis-Arbuzov Reaction

This compound is typically synthesized via the Michaelis-Arbuzov reaction. This reliable method involves the reaction of a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide.[5] For the title compound, the reaction would proceed between triethyl phosphite and an ethyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate). The reaction is thermally driven and results in the formation of the phosphonate and a volatile ethyl halide byproduct, which is easily removed.[5]

Caption: General synthetic pathway to the target phosphonate.

Role in Drug Development

While specific blockbuster drugs may not list this exact CAS number as a starting material, the HWE reaction it facilitates is of profound importance in medicinal chemistry. The ability to stereoselectively install an α,β-unsaturated ester moiety is crucial for synthesizing complex molecular scaffolds. Phosphonate reagents are widely used in the synthesis of natural products and their analogues, many of which form the basis for new therapeutic agents.[5] For example, related compounds are used to synthesize intermediates for histamine H3 receptor antagonists, which are being investigated for neurological disorders.[10] The value of this compound lies in its capacity as a reliable building block for constructing the carbon skeletons of biologically active molecules.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

-

Hazard Identification: this compound is classified as an irritant.[1] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

-

Personal Protective Equipment (PPE): Always wear suitable gloves, safety glasses or goggles, and a lab coat.[1][11] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[1][12]

-

Handling: Avoid contact with skin and eyes.[12] Keep away from strong oxidizing agents and strong bases.[11][12]

-

First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[1] For skin contact, wash off with soap and plenty of water.[13] If inhaled, move to fresh air.[13]

-

Storage: Store the container tightly sealed in a cool, dry, and well-ventilated place.[1][11][12]

References

- 1. chembk.com [chembk.com]

- 2. 3699-67-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - CAS:3699-67-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 8. This compound | C9H19O5P | CID 281204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Page loading... [wap.guidechem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Triethyl 3-phosphonopropionate structure

An In-Depth Technical Guide to Triethyl 3-Phosphonopropionate: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl 3-phosphonopropionate is a versatile organophosphorus reagent, pivotal in modern organic synthesis. Its primary utility lies in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone for the stereoselective synthesis of α,β-unsaturated esters. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed protocol for its synthesis via the Michaelis-Arbuzov reaction, and methods for its structural characterization. Furthermore, it delves into the mechanistic intricacies of the HWE reaction, offering a field-proven experimental workflow and highlighting its applications in the synthesis of complex molecules, particularly within the realm of medicinal chemistry and drug development.

Chemical Identity and Physicochemical Properties

Triethyl 3-phosphonopropionate, also known by synonyms such as 3-Phosphonopropionic acid triethyl ester and Diethyl (2-ethoxycarbonylethyl)phosphonate, is a stable, liquid reagent essential for C-C bond formation.[1] Its identity is defined by the CAS Number 3699-67-0. The key physicochemical properties are summarized below, providing critical data for experimental design and execution.

| Property | Value | Source |

| CAS Number | 3699-67-0 | |

| Molecular Formula | C₉H₁₉O₅P | |

| Molecular Weight | 238.22 g/mol | |

| Linear Formula | (C₂H₅O)₂P(O)CH₂CH₂CO₂C₂H₅ | [2][1] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 123-124 °C at 3 mmHg | [2] |

| Density | 1.094 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.433 | [2] |

| SMILES String | CCOC(=O)CCP(=O)(OCC)OCC | [2] |

Synthesis: The Michaelis-Arbuzov Reaction

The most reliable and widely adopted method for synthesizing phosphonate esters like triethyl 3-phosphonopropionate is the Michaelis-Arbuzov reaction.[4] This reaction provides a direct pathway to form a robust carbon-phosphorus bond.

Mechanistic Rationale

The reaction proceeds through the nucleophilic attack of a trialkyl phosphite (a P(III) species) on an alkyl halide. The phosphorus lone pair in triethyl phosphite attacks the electrophilic carbon of ethyl 3-bromopropionate, displacing the bromide ion and forming a phosphonium salt intermediate. In the second, rate-determining step, the displaced bromide ion acts as a nucleophile, attacking one of the ethyl groups on the phosphonium center. This results in the dealkylation of the intermediate, yielding the final pentavalent P(V) phosphonate product and a volatile ethyl bromide byproduct.[4] The reaction is typically driven to completion by heating, which facilitates the distillation of the ethyl bromide byproduct.[5]

Synthesis Pathway Diagram

Caption: Mechanism of the Michaelis-Arbuzov reaction.

Experimental Protocol: Synthesis

This protocol describes the synthesis of triethyl 3-phosphonopropionate from commercially available starting materials.

Materials:

-

Triethyl phosphite (1.1 equiv.)

-

Ethyl 3-bromopropionate (1.0 equiv.)

-

Round-bottom flask equipped with a reflux condenser and distillation head

-

Heating mantle

-

Nitrogen or Argon source

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask with a reflux condenser and a distillation head. Ensure the system is under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the triethyl phosphite.

-

Charging the Flask: Charge the flask with ethyl 3-bromopropionate (1.0 equiv.) and triethyl phosphite (1.1 equiv.). The reaction is often run neat (without solvent).[5]

-

Reaction: Heat the mixture gently using a heating mantle to approximately 140-150 °C.

-

Monitoring: The reaction progress can be monitored by observing the distillation of the ethyl bromide byproduct (b.p. 38 °C). The reaction is typically complete within 3-5 hours when distillation ceases.[5]

-

Purification: After cooling to room temperature, the crude product is purified by vacuum distillation to remove any unreacted starting materials and byproducts, yielding pure triethyl 3-phosphonopropionate as a colorless oil.

Structural Characterization

Confirming the identity and purity of the synthesized product is paramount. This is achieved primarily through spectroscopic methods. While a publicly available, fully assigned spectrum for this specific molecule is elusive, its structure allows for a highly accurate prediction of its spectral features based on well-established principles and data from analogous compounds.[6][7]

| Spectroscopy | Expected Features |

| ³¹P NMR | A single resonance is expected in the typical phosphonate region, approximately δ 15-30 ppm.[6] This provides unambiguous confirmation of the phosphorus environment. |

| ¹H NMR | - P-CH₂- : Triplet of doublets (or multiplet) around δ 2.1-2.3 ppm. - -CH₂-CO : Triplet around δ 2.6-2.8 ppm. - P-O-CH₂- : Quintet or multiplet around δ 4.1 ppm due to coupling to both ³¹P and the adjacent methyl protons. - C-O-CH₂- : Quartet around δ 4.1 ppm. - -CH₃ : Two distinct triplets around δ 1.2-1.4 ppm for the phosphonate and ester ethyl groups. |

| ¹³C NMR | - C=O : Resonance around δ 171 ppm. - P-O-CH₂ : Doublet around δ 62 ppm due to C-P coupling. - C-O-CH₂ : Singlet around δ 60 ppm. - P-CH₂ : Doublet around δ 23 ppm with a large C-P coupling constant. - -CH₂-CO : Singlet around δ 29 ppm. - -CH₃ : Resonances around δ 14-16 ppm. |

| IR Spectroscopy | - C=O stretch : Strong absorbance around 1730 cm⁻¹. - P=O stretch : Strong absorbance around 1250 cm⁻¹. - P-O-C stretch : Strong absorbance around 1020-1050 cm⁻¹. |

Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a superior alternative to the classical Wittig reaction for creating α,β-unsaturated esters, offering significant advantages such as higher nucleophilicity of the carbanion and the easy removal of the water-soluble phosphate byproduct.[8]

Mechanistic Rationale

The reaction is initiated by the deprotonation of the α-carbon to the phosphonate group using a suitable base (e.g., NaH, KHMDS), generating a stabilized phosphonate carbanion.[8] This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming an intermediate oxaphosphetane. This intermediate is unstable and rapidly eliminates a dialkyl phosphate salt, leading to the formation of a new carbon-carbon double bond. The reaction exhibits high stereoselectivity, predominantly yielding the thermodynamically more stable (E)-alkene.[8] This selectivity is a key advantage in complex molecule synthesis.

HWE Reaction Workflowdot

References

- 1. 3-膦酰丙酸三乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. L10190.09 [thermofisher.com]

- 4. Arbuzov Reaction [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. orgsyn.org [orgsyn.org]

Introduction: The Significance of Diethyl (2-ethoxycarbonylethyl)phosphonate

An In-depth Technical Guide to the Synthesis of Diethyl (2-ethoxycarbonylethyl)phosphonate

Phosphonates are a class of organophosphorus compounds distinguished by a highly stable carbon-to-phosphorus (C-P) bond. This feature makes them effective bioisosteres of natural phosphates and carboxylates, which are often susceptible to enzymatic cleavage.[1][2] Their resistance to hydrolysis and their ability to mimic the transition states of enzymatic reactions have cemented their role in medicinal chemistry, leading to the development of antiviral drugs, bone resorption inhibitors, and targeted enzyme inhibitors.[1][2][3]

Diethyl (2-ethoxycarbonylethyl)phosphonate is a versatile synthetic intermediate that embodies the core utility of the phosphonate functional group. It serves as a key building block for more complex molecules, particularly in the field of drug discovery and development. The presence of two distinct ester functionalities—a diethyl phosphonate and an ethyl carboxylate—allows for differential reactivity and subsequent modification, enabling the construction of sophisticated molecular architectures. This guide provides a comprehensive overview of the primary synthetic routes to this compound, delves into the causality behind experimental choices, and offers detailed protocols for its preparation and characterization.

Pillar 1: Core Synthetic Strategies—Forming the C-P Bond

The synthesis of Diethyl (2-ethoxycarbonylethyl)phosphonate hinges on the efficient formation of a carbon-phosphorus bond. Two principal reactions dominate the landscape for this type of structure: the Michael Addition (Hydrophosphonylation) and the Michaelis-Arbuzov reaction. The choice between these routes depends on factors such as starting material availability, desired scale, and reaction efficiency.

Strategy A: The Michael Addition of Diethyl Phosphite to Ethyl Acrylate

This is the most direct and atom-economical approach. The reaction involves the conjugate addition of the P-H bond of diethyl phosphite across the activated alkene of ethyl acrylate.

Mechanistic Rationale: Diethyl phosphite exists in equilibrium with its tautomeric form, phosphonic acid, but the P-H bond is not sufficiently acidic to initiate the reaction without activation. A base is required to deprotonate the diethyl phosphite, generating a nucleophilic phosphite anion.[4] This anion then undergoes a 1,4-conjugate addition to the electron-deficient double bond of ethyl acrylate, an α,β-unsaturated ester. A subsequent proton transfer quenches the resulting enolate to yield the final product.

Causality in Experimental Design:

-

Choice of Base: A catalytic amount of a strong, non-nucleophilic base is preferred. Sodium ethoxide is a common choice as it generates the ethoxide anion, which is congruous with the solvent and the ester groups, minimizing transesterification side reactions.

-

Reaction Conditions: The reaction is typically exothermic. The dropwise addition of one reagent to the other at a controlled temperature (often starting at room temperature and allowing for a slight exotherm) is critical to prevent runaway reactions and the polymerization of ethyl acrylate.

-

Solvent: While the reaction can be run neat, using an anhydrous alcohol like ethanol as a solvent can help to control the temperature and ensure homogeneity.

Strategy B: The Michaelis-Arbuzov Reaction

A cornerstone of organophosphorus chemistry, the Michaelis-Arbuzov reaction provides an alternative, though less direct, route.[5][6] This method involves the reaction of a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide. For the target molecule, the corresponding halide would be ethyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate).

Mechanistic Rationale: The reaction proceeds through a two-step SN2 mechanism.[7][8]

-

SN2 Attack 1: The nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a phosphonium salt intermediate.[5][7]

-

SN2 Attack 2 (Dealkylation): The displaced halide anion then attacks one of the ethyl groups on the phosphonium intermediate, displacing the phosphonate ester. This step yields the final pentavalent phosphonate product and an ethyl halide byproduct.[7]

Causality in Experimental Design:

-

Choice of Halide: The reactivity of the alkyl halide is crucial and follows the order I > Br > Cl.[5] Ethyl 3-bromopropanoate is often a good compromise between reactivity and cost.

-

Temperature: The dealkylation step typically requires elevated temperatures (often 120-160 °C) to proceed at a reasonable rate.[7] This thermal requirement is a key distinction from the often milder conditions of the Michael addition.

-

Byproduct Removal: The reaction generates an ethyl halide as a byproduct. The high reaction temperature conveniently allows for the continuous removal of this volatile byproduct by distillation, which helps to drive the reaction to completion.[7]

Pillar 2: Self-Validating Experimental Protocols

The following protocols are designed to be robust and include checkpoints for validation. Adherence to anhydrous conditions is critical, especially for the Michael addition, as water can quench the base and lead to unwanted side reactions.

Protocol 1: Synthesis via Michael Addition

This protocol details the base-catalyzed addition of diethyl phosphite to ethyl acrylate.

Step-by-Step Methodology:

-

Apparatus Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser fitted with a nitrogen inlet, and a thermometer. The entire apparatus must be oven-dried or flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Reagent Preparation:

-

Charge the flask with diethyl phosphite (13.8 g, 0.1 mol) and 50 mL of anhydrous ethanol.

-

Prepare a catalytic amount of sodium ethoxide by carefully dissolving sodium metal (0.12 g, 5 mmol) in 20 mL of anhydrous ethanol in a separate flask under nitrogen.

-

-

Reaction Initiation: Add the freshly prepared sodium ethoxide solution to the stirred solution of diethyl phosphite.

-

Substrate Addition: Fill the dropping funnel with ethyl acrylate (10.0 g, 0.1 mol). Add the ethyl acrylate dropwise to the reaction mixture over 30-45 minutes. Maintain the internal temperature between 30-40 °C. An ice bath may be required to control the initial exotherm.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2 hours, then heat to reflux (approx. 78 °C) for an additional 2 hours to ensure the reaction goes to completion.

-

Validation Checkpoint 1 (TLC): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 1:1 Ethyl Acetate:Hexanes). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Neutralize the catalyst by adding a few drops of glacial acetic acid until the pH is ~7.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 100 mL of diethyl ether and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by vacuum distillation to yield Diethyl (2-ethoxycarbonylethyl)phosphonate as a colorless oil.

Experimental Workflow: Michael Addition

Caption: Workflow for the synthesis of Diethyl (2-ethoxycarbonylethyl)phosphonate via Michael Addition.

Protocol 2: Synthesis via Michaelis-Arbuzov Reaction

This protocol describes the thermal reaction between triethyl phosphite and ethyl 3-bromopropanoate.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a 100 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a distillation head. The entire apparatus should be dry.

-

Reagent Addition: Charge the flask with triethyl phosphite (16.6 g, 0.1 mol) and ethyl 3-bromopropanoate (18.1 g, 0.1 mol).

-

Reaction Execution:

-

Heat the reaction mixture gently in an oil bath. The reaction typically initiates around 120-130 °C.

-

Slowly increase the temperature to 150-160 °C. Ethyl bromide (b.p. 38 °C) will begin to distill off as it is formed.

-

Maintain this temperature for 3-4 hours, or until the distillation of ethyl bromide ceases.

-

-

Validation Checkpoint 2 (³¹P NMR): A small aliquot of the reaction mixture can be analyzed by ³¹P NMR. The disappearance of the triethyl phosphite signal (

+139 ppm) and the appearance of the product phosphonate signal (+25-30 ppm) confirms the reaction is complete. -

Purification: Cool the reaction mixture to room temperature. The remaining residue is the crude product. Purify by vacuum distillation to remove any unreacted starting materials and obtain the pure Diethyl (2-ethoxycarbonylethyl)phosphonate.

Reaction Mechanism: Michaelis-Arbuzov

Caption: Mechanism of the Michaelis-Arbuzov reaction for phosphonate synthesis.

Pillar 3: Data Presentation and Structural Confirmation

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a definitive structural proof.

Table 1: Spectroscopic Data for Diethyl (2-ethoxycarbonylethyl)phosphonate

| Technique | Parameter | Expected Value / Observation | Rationale |

| ¹H NMR | Chemical Shift (δ) | ~ 4.1 ppm (quintet, 4H) | -OCH₂ CH₃ of phosphonate, coupled to both P and CH₃. |

| ~ 2.5 ppm (t, 2H) | -CH₂ COOEt, adjacent to carbonyl. | ||

| ~ 2.2 ppm (dt, 2H) | P-CH₂ -, adjacent to phosphonate, shows P-H coupling. | ||

| ~ 1.3 ppm (t, 6H) | -OCH₂CH₃ of phosphonate. | ||

| ~ 1.2 ppm (t, 3H) | -OCH₂CH₃ of carboxylate. | ||

| ¹³C NMR | Chemical Shift (δ) | ~ 172 ppm | C =O of carboxylate. |

| ~ 62 ppm (d) | -OCH₂ - of phosphonate, coupled to P.[9] | ||

| ~ 60 ppm | -OCH₂ - of carboxylate. | ||

| ~ 30 ppm | -CH₂ COOEt. | ||

| ~ 25 ppm (d) | P-CH₂ -, coupled to P (large ¹JCP).[9] | ||

| ~ 16 ppm (d) | -OCH₂CH₃ of phosphonate, coupled to P.[9] | ||

| ~ 14 ppm | -OCH₂CH₃ of carboxylate. | ||

| ³¹P NMR | Chemical Shift (δ) | ~ +28 ppm (s) | Typical range for an alkyl phosphonate.[9] |

| FT-IR | Wavenumber (cm⁻¹) | ~ 1735 cm⁻¹ (strong) | C=O stretch of the ester.[10] |

| ~ 1250 cm⁻¹ (strong) | P=O stretch of the phosphonate.[10] | ||

| ~ 1020-1050 cm⁻¹ (strong) | P-O-C stretch.[10] | ||

| Mass Spec. | m/z | 239.1 [M+H]⁺ | Molecular ion peak corresponding to C₉H₁₉O₅P. |

Note: NMR values are approximate and can vary based on solvent and spectrometer frequency.

Conclusion and Outlook

The synthesis of Diethyl (2-ethoxycarbonylethyl)phosphonate is most efficiently achieved via a base-catalyzed Michael addition of diethyl phosphite to ethyl acrylate. This method offers mild conditions, high atom economy, and operational simplicity. The classical Michaelis-Arbuzov reaction remains a viable, albeit more energy-intensive, alternative. As a versatile building block, this phosphonate serves as a valuable precursor in the synthesis of more complex, biologically active molecules, underscoring the enduring importance of phosphonate chemistry in modern drug design and development.[2][11]

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 3. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diethylphosphite - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. Arbuzov Reaction [organic-chemistry.org]

- 9. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

Ethyl 3-(diethoxyphosphoryl)propanoate safety data sheet

An In-depth Technical Guide to the Safe Handling of Ethyl 3-(diethoxyphosphoryl)propanoate

This guide provides a comprehensive overview of the safety protocols and material properties of this compound (CAS: 3699-67-0), a key reagent in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer practical insights and explain the scientific rationale behind recommended safety procedures. Our focus is on fostering a proactive safety culture through a deep understanding of the material's characteristics.

Introduction: Understanding the Reagent

This compound is an organophosphate ester widely utilized as a Horner-Wadsworth-Emmons (HWE) reagent. Its application is crucial for the stereoselective synthesis of α,β-unsaturated esters, a common motif in pharmacologically active molecules. While invaluable in synthesis, its chemical nature as an organophosphate ester necessitates a thorough understanding of its potential hazards and handling requirements to ensure the safety of laboratory personnel.

Section 1: Core Hazard Profile and Risk Assessment

A foundational aspect of laboratory safety is a comprehensive understanding of a substance's intrinsic hazards. This compound is classified as an irritant, and some data suggests it may be harmful if swallowed or inhaled.[1][2]

Globally Harmonized System (GHS) Classification

The GHS provides a standardized framework for hazard communication. The aggregated classifications for this compound from multiple sources are summarized below.[2]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[1] |

| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |

| Acute Toxicity (Inhalation) | GHS07 (Exclamation Mark) | Warning | H332: Harmful if inhaled. |

Note: GHS classifications can vary between suppliers and reporting bodies. This table represents an aggregation of available data.[2]

Mechanistic Insight into Irritation

The irritant nature of this compound stems from its chemical structure. As an ester and an organophosphate, it can potentially react with biological nucleophiles present in the skin, eyes, and respiratory tract, leading to an inflammatory response. The causality behind the irritation is not merely physical but chemical, underscoring the importance of preventing direct contact.

Hazard Identification Workflow

The logical flow from substance identification to proper hazard mitigation is crucial. The following diagram illustrates this process for this compound.

References

The Horner-Wadsworth-Emmons Reaction: A Detailed Mechanistic Guide to Ethyl 3-(diethoxyphosphoryl)propanoate

Introduction

Ethyl 3-(diethoxyphosphoryl)propanoate is a stabilized phosphonate ylide, or more accurately, a phosphonate carbanion precursor, that serves as a crucial reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This powerful synthetic tool is widely employed in organic chemistry for the stereoselective synthesis of α,β-unsaturated esters, which are valuable intermediates in the production of a diverse array of complex molecules, including natural products and pharmaceuticals. Unlike the classical Wittig reaction, the HWE reaction offers significant advantages, most notably the facile removal of the phosphate byproduct and a generally higher stereoselectivity for the (E)-alkene. This guide provides an in-depth exploration of the mechanism of action of this compound, detailing the underlying principles of the HWE reaction, experimental protocols for its application, and its significance in modern synthetic strategies.

Core Mechanism: The Horner-Wadsworth-Emmons Olefination

The "mechanism of action" of this compound is its chemical reactivity in the Horner-Wadsworth-Emmons olefination. This reaction transforms a carbonyl compound (an aldehyde or ketone) into an alkene through the use of a phosphonate carbanion. The overall process can be dissected into three key steps: deprotonation, nucleophilic addition, and elimination.

Step 1: Deprotonation and Ylide Formation

The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base. The choice of base is critical and depends on the acidity of the phosphonate. For stabilized phosphonates like this compound, where the α-proton is activated by the adjacent ester group, milder bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or 1,8-diazabicycloundec-7-ene (DBU) are typically sufficient. This acid-base reaction generates a resonance-stabilized phosphonate carbanion, the key nucleophilic species in the HWE reaction.

Figure 1: Deprotonation of the phosphonate ester to form the nucleophilic carbanion.

Step 2: Nucleophilic Addition to the Carbonyl

The generated phosphonate carbanion acts as a potent nucleophile and readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This nucleophilic addition leads to the formation of a tetrahedral intermediate, known as a betaine or, more commonly, a diastereomeric mixture of β-alkoxyphosphonates. The stereochemistry of this intermediate is a crucial determinant of the final alkene geometry.

Figure 2: Nucleophilic attack of the phosphonate carbanion on the carbonyl compound.

Step 3: Elimination to Form the Alkene

The final step involves the intramolecular elimination of the β-alkoxyphosphonate intermediate to yield the desired alkene and a water-soluble phosphate byproduct. This elimination can proceed through different pathways, influencing the stereochemical outcome of the reaction. For stabilized ylides like that derived from this compound, the reaction is generally under thermodynamic control, favoring the formation of the more stable (E)-alkene. The formation of a transient oxaphosphetane intermediate is often postulated, which then collapses to give the final products. The high water solubility of the phosphate byproduct simplifies the purification of the desired alkene, a significant advantage over the Wittig reaction which produces triphenylphosphine oxide.

Figure 3: Elimination of the intermediate to form the alkene and a water-soluble byproduct.

Experimental Protocol: Synthesis of (E)-Ethyl Cinnamate

This protocol provides a representative example of the Horner-Wadsworth-Emmons reaction using this compound and benzaldehyde to synthesize (E)-ethyl cinnamate.

Materials:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents) under a nitrogen atmosphere. Anhydrous THF is added to create a slurry.

-

Ylide Formation: this compound (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 30 minutes to ensure complete formation of the phosphonate carbanion.

-

Carbonyl Addition: The reaction mixture is cooled back to 0 °C, and a solution of benzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure (E)-ethyl cinnamate.

Quantitative Data Summary

| Reactant | Molecular Weight ( g/mol ) | Equivalents |

| This compound | 252.22 | 1.0 |

| Sodium Hydride (60%) | 40.00 | 1.1 |

| Benzaldehyde | 106.12 | 1.0 |

| Product | Molecular Weight ( g/mol ) | Stereoselectivity |

| (E)-Ethyl Cinnamate | 176.21 | >95% (E) |

Conclusion

This compound is a cornerstone reagent in organic synthesis, enabling the efficient and stereoselective construction of α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. Its mechanism of action, proceeding through a well-defined sequence of deprotonation, nucleophilic addition, and elimination, provides chemists with a reliable method for carbon-carbon bond formation. The practical advantages of this reagent, including the generation of easily removable byproducts and high (E)-selectivity, ensure its continued and widespread application in the synthesis of complex organic molecules.

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-(diethoxyphosphoryl)propanoate

This guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-(diethoxyphosphoryl)propanoate, a versatile organophosphorus compound with significant applications in organic synthesis and drug development. Designed for researchers, scientists, and professionals in the field, this document offers a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, underpinned by established experimental protocols and theoretical principles.

Introduction: The Significance of this compound

This compound (CAS No: 3699-67-0) is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely utilized method for the stereoselective synthesis of alkenes.[1] Its phosphonate moiety serves as a stabilized carbanion precursor, which reacts with aldehydes and ketones to predominantly form (E)-alkenes.[1] The utility of phosphonates extends into medicinal chemistry, where they are employed as mimics of phosphates or as bio-isosteres of carboxylates in drug design.[2][3] Their enhanced metabolic stability compared to phosphates makes them attractive motifs in the development of enzyme inhibitors, antiviral agents, and bone-targeting drugs.[4] A thorough understanding of the spectroscopic properties of this compound is therefore paramount for its effective application and for the unambiguous characterization of its reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides a clear fingerprint of its proton environments. The chemical shifts, multiplicities, and coupling constants are consistent with the presence of two ethoxy groups attached to the phosphorus atom and an ethyl ester moiety.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet | 4H | -P(O)(OCH₂ CH₃)₂ |

| ~4.1 | Quartet | 2H | -C(O)OCH₂ CH₃ |

| ~2.6 | Triplet of triplets | 2H | -C(O)CH₂ CH₂P(O)- |

| ~2.1 | Triplet of triplets | 2H | -C(O)CH₂CH₂ P(O)- |

| ~1.3 | Triplet | 6H | -P(O)(OCH₂CH₃ )₂ |

| ~1.2 | Triplet | 3H | -C(O)OCH₂CH₃ |

Data sourced from commercially available spectra and typical values for similar structures. [5]

Interpretation of the ¹H NMR Spectrum:

-

Ethoxy Groups on Phosphorus (δ ~4.1 and ~1.3 ppm): The two equivalent ethoxy groups attached to the phosphorus atom give rise to a quartet at approximately 4.1 ppm, corresponding to the four methylene protons (-OCH₂-). These protons are coupled to the six methyl protons (-CH₃) of the ethoxy groups, which appear as a triplet at around 1.3 ppm.

-

Ethyl Ester Group (δ ~4.1 and ~1.2 ppm): The methylene protons (-OCH₂-) of the ethyl ester group also appear as a quartet around 4.1 ppm, overlapping with the signal from the phosphonate ethoxy groups. The three methyl protons (-CH₃) of the ethyl ester resonate as a triplet at approximately 1.2 ppm.

-

Propanoate Backbone (δ ~2.6 and ~2.1 ppm): The two methylene groups of the propanoate chain are diastereotopic and exhibit more complex splitting patterns. The methylene group adjacent to the carbonyl (-C(O)CH₂-) appears as a triplet of triplets around 2.6 ppm due to coupling with the adjacent methylene protons and the phosphorus atom. Similarly, the methylene group adjacent to the phosphonate group (-CH₂P(O)-) resonates as a triplet of triplets at approximately 2.1 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~171 | C =O |

| ~62 | -P(O)(OC H₂CH₃)₂ |

| ~60 | -C(O)OC H₂CH₃ |

| ~29 | -C(O)C H₂CH₂P(O)- |

| ~25 | -C(O)CH₂C H₂P(O)- |

| ~16 | -P(O)(OCH₂C H₃)₂ |

| ~14 | -C(O)OCH₂C H₃ |

Data sourced from commercially available spectra and typical values for similar structures. [3][6]

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (δ ~171 ppm): The characteristic downfield signal for the ester carbonyl carbon appears at approximately 171 ppm.

-

Oxygen-Linked Carbons (δ ~62 and ~60 ppm): The methylene carbons of the ethoxy groups on the phosphorus atom are observed around 62 ppm, while the methylene carbon of the ethyl ester is found at approximately 60 ppm.

-

Propanoate Backbone Carbons (δ ~29 and ~25 ppm): The methylene carbon adjacent to the carbonyl group resonates at about 29 ppm, and the methylene carbon attached to the phosphorus atom appears at approximately 25 ppm.

-

Methyl Carbons (δ ~16 and ~14 ppm): The methyl carbons of the phosphonate ethoxy groups are seen at around 16 ppm, and the methyl carbon of the ethyl ester group is observed at approximately 14 ppm.

Experimental Protocol for NMR Spectroscopy

References

Methodological & Application

Application Note: Horner-Wadsworth-Emmons Reaction Using Ethyl 3-(diethoxyphosphoryl)propanoate for the Synthesis of (E)-α,β-Unsaturated Esters

Abstract

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and highly stereoselective method for the formation of carbon-carbon double bonds.[1][2][3] This application note provides a detailed guide to the use of Ethyl 3-(diethoxyphosphoryl)propanoate, a specialized HWE reagent for the synthesis of γ,δ-unsaturated esters. We will explore the underlying mechanism, provide a validated experimental protocol, discuss critical process parameters, and offer a comprehensive troubleshooting guide. This document is intended for researchers in organic chemistry, medicinal chemistry, and drug development who require a robust method for synthesizing (E)-alkenes with extended conjugation.

Introduction: The Strategic Advantage of the HWE Reaction

The formation of a C=C bond is a fundamental transformation in the construction of complex organic molecules, from natural products to pharmaceuticals.[4] While the Wittig reaction was a landmark discovery, the Horner-Wadsworth-Emmons (HWE) modification, developed by Horner, Wadsworth, and Emmons, offers several significant advantages.[4][5] The phosphonate-stabilized carbanions used in the HWE reaction are more nucleophilic and typically less basic than their phosphonium ylide counterparts in the Wittig reaction.[4][5] This enhanced nucleophilicity allows for reactions with a broader range of electrophiles, including sterically hindered ketones.[6]

A key practical advantage is the nature of the byproduct: the dialkylphosphate salt is water-soluble, enabling a straightforward purification via simple aqueous extraction, a significant improvement over the often-difficult removal of triphenylphosphine oxide from Wittig reactions.[5][6]

This compound is a versatile reagent that allows for the addition of a three-carbon propanoate chain to an aldehyde or ketone, directly yielding valuable γ,δ-unsaturated ester building blocks. Reactions employing stabilized phosphonates like this one are highly stereoselective, producing the thermodynamically favored (E)-alkene almost exclusively.[5][7][8]

Reaction Mechanism: Pathway to (E)-Selectivity

The stereochemical outcome of the HWE reaction is a direct consequence of its well-defined mechanism, which proceeds through several key steps. The use of a stabilized phosphonate, such as this compound, is crucial for the high (E)-selectivity observed.

-

Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base (e.g., NaH, n-BuLi, KHMDS) to form a resonance-stabilized phosphonate carbanion.[5][9] The acidity of this proton is enhanced by the electron-withdrawing phosphonate and ester groups.

-

Nucleophilic Addition: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric betaine-like intermediates.[5]

-

Oxaphosphetane Formation: The alkoxide intermediates rapidly cyclize to form four-membered oxaphosphetane rings. Crucially, the initial nucleophilic addition and subsequent cyclization are reversible under typical HWE conditions.

-

Elimination: The oxaphosphetane intermediates collapse in a syn-elimination step to yield the alkene and the water-soluble dialkylphosphate byproduct. Due to steric interactions, the transition state leading to the (E)-alkene is lower in energy than the one leading to the (Z)-alkene. The reversibility of the initial steps allows the intermediates to equilibrate to the more stable diastereomer, which then irreversibly eliminates to give the (E)-alkene as the major product.[7][9]

Caption: Figure 1: HWE Reaction Mechanism.

Experimental Protocol

This protocol describes a general procedure for the reaction of this compound with an aldehyde using sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).

3.1 Materials and Reagents

-

Phosphonate: this compound (C₉H₁₉O₅P, MW: 238.22 g/mol )[10]

-

Aldehyde: Representative aldehyde (e.g., benzaldehyde, 1.0 equiv)

-

Base: Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)

-

Extraction Solvent: Ethyl acetate (EtOAc)

-

Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Equipment:

-

Two-neck round-bottom flask or Schlenk flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Argon or Nitrogen line with bubbler

-

Ice bath (0 °C)

-

Separatory funnel

-

Rotary evaporator

-

3.2 Step-by-Step Procedure

-

Preparation: Flame-dry the reaction flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.

-

Base Preparation: Weigh NaH (1.1 equiv) into the reaction flask. Add anhydrous THF (approx. 0.2 M relative to the phosphonate) via syringe. Stir the suspension at room temperature for 10 minutes.

-

Carbanion Formation: Cool the flask to 0 °C using an ice bath. Add this compound (1.05 equiv) dropwise via syringe to the stirred NaH suspension. Causality Note: Slow addition is critical to control the evolution of hydrogen gas. The formation of the carbanion is typically complete after 30-60 minutes of stirring at 0 °C.

-

Aldehyde Addition: Dissolve the aldehyde (1.0 equiv) in a small amount of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup:

-

Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

-

Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Trustworthiness: The water-soluble phosphate byproduct is removed into the aqueous phase during this step.[5][6]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (E)-alkene product.[8]

General Experimental Workflow

The success of the HWE reaction relies on a systematic and rigorous workflow, particularly the maintenance of anhydrous and inert conditions during the formation of the highly reactive phosphonate carbanion.

Caption: Figure 2: General Experimental Workflow.

Expected Results and Data

The reaction is expected to provide the (E)-γ,δ-unsaturated ester with high stereoselectivity. Below is a table of expected outcomes for reactions with various aldehydes.

| Aldehyde Substrate | Product | Expected Yield | Expected E/Z Ratio |

| Benzaldehyde | Ethyl (E)-5-phenylpent-4-enoate | 85-95% | >98:2 |

| 4-Methoxybenzaldehyde | Ethyl (E)-5-(4-methoxyphenyl)pent-4-enoate | 88-96% | >98:2 |

| Cyclohexanecarboxaldehyde | Ethyl (E)-5-cyclohexylpent-4-enoate | 80-90% | >95:5 |

| Isobutyraldehyde | Ethyl (E)-5-methylhex-4-enoate | 75-85% | >95:5 |

Troubleshooting Guide

Even robust reactions can encounter issues. This guide addresses common problems and provides validated solutions.[6]

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive base (NaH degraded by moisture).2. Insufficiently anhydrous solvent/reagents.3. Incomplete deprotonation of the phosphonate.4. Aldehyde is unstable to basic conditions (e.g., undergoes self-condensation). | 1. Use a fresh bottle of NaH or wash the dispersion with anhydrous hexanes before use.2. Ensure THF is freshly distilled or from a solvent purification system. Flame-dry all glassware.3. Increase stirring time for carbanion formation or consider a stronger base (e.g., n-BuLi at -78 °C).4. Use milder Masamune-Roush conditions (LiCl/DBU in CH₃CN).[9][11] |

| Low (E)-Stereoselectivity | 1. Reaction temperature is too low, preventing equilibration of intermediates.2. Cation effect (K⁺ salts can sometimes favor Z-isomers). | 1. Ensure the reaction is allowed to run at room temperature to allow for thermodynamic equilibration.[5]2. Use NaH or Li-based bases (n-BuLi, LDA) which generally provide higher E-selectivity.[5] |

| Complex Mixture of Products | 1. Impure starting aldehyde.2. Side reactions due to other functional groups on the substrate. | 1. Purify the aldehyde by distillation or chromatography before use.2. Protect sensitive functional groups prior to the HWE reaction. |

| Difficulty Removing Byproduct | 1. Incomplete hydrolysis of the phosphate ester.2. Insufficient aqueous washing. | 1. Ensure the aqueous workup is thorough.2. Perform multiple extractions with water and a final wash with brine to ensure complete removal of the phosphate salt. |

Conclusion

The Horner-Wadsworth-Emmons reaction using this compound is a powerful and reliable method for the stereoselective synthesis of (E)-γ,δ-unsaturated esters. Its operational simplicity, the ease of purification, and its high E-selectivity make it an indispensable tool in synthetic chemistry. By understanding the mechanism and adhering to the rigorous experimental conditions outlined in this guide, researchers can effectively leverage this reaction in the development of complex molecular architectures for drug discovery and materials science.

References

- 1. [PDF] Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis | Semantic Scholar [semanticscholar.org]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Wittig-Horner Reaction [organic-chemistry.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 10. This compound | C9H19O5P | CID 281204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Triethyl phosphonoacetate - Enamine [enamine.net]

Ethyl 3-(diethoxyphosphoryl)propanoate olefination protocol

An Application Guide to the Horner-Wadsworth-Emmons Olefination Protocol Using Ethyl 3-(diethoxyphosphoryl)propanoate

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a detailed technical guide to the Horner-Wadsworth-Emmons (HWE) olefination reaction, focusing on the specific application of this compound for the synthesis of α,β-unsaturated esters. This guide moves beyond a simple recitation of steps to explain the underlying principles and causality behind the protocol, ensuring both reproducibility and the flexibility to adapt the methodology to novel substrates.

Introduction: The Strategic Advantage of the HWE Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the stereoselective construction of carbon-carbon double bonds.[1][2] It serves as a powerful alternative to the classical Wittig reaction, offering significant advantages. The phosphonate-stabilized carbanions used in the HWE reaction are generally more nucleophilic and less basic than their phosphonium ylide counterparts.[2][3] This heightened nucleophilicity allows for efficient reactions with a broader range of aldehydes and even sterically hindered ketones.[4]

A key practical advantage of the HWE protocol is the nature of its byproduct. Unlike the often-problematic triphenylphosphine oxide generated in Wittig reactions, the HWE reaction produces a dialkylphosphate salt, which is water-soluble and easily removed during aqueous workup, greatly simplifying product purification.[5][6]

The focus of this guide, This compound , is a stabilized phosphonate reagent. The presence of the electron-withdrawing ester group acidifies the α-protons, facilitating the formation of a stabilized carbanion. This reagent is specifically employed to introduce an ethyl propanoate moiety, leading to the synthesis of valuable γ,δ-unsaturated esters and related structures.

The Reaction Mechanism: A Stepwise Analysis

The reliability of the HWE reaction stems from its well-understood, stepwise mechanism. The reaction's high (E)-stereoselectivity with stabilized phosphonates is a direct consequence of thermodynamic control in the formation of the key intermediates.[4][7]

-

Deprotonation: The reaction initiates with the deprotonation of the α-carbon of the phosphonate ester by a suitable base (e.g., NaH, KHMDS, BuLi), generating a resonance-stabilized phosphonate carbanion.[3]

-

Nucleophilic Addition: This highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric tetrahedral intermediates (betaines).[3]

-

Oxaphosphetane Formation: The oxyanion of the betaine intermediate attacks the electrophilic phosphorus atom, cyclizing to form diastereomeric four-membered rings known as oxaphosphetanes. For stabilized phosphonates, the formation of these intermediates is reversible.

-

Elimination: The oxaphosphetane intermediate collapses, breaking the C-P and C-O bonds to yield the final alkene product and the water-soluble dialkylphosphate byproduct. The thermodynamic preference for the intermediate leading to the trans (E)-alkene, where bulky groups are positioned anti to each other, drives the high stereoselectivity of the reaction.[3][4][8]

References

- 1. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Wittig-Horner Reaction [organic-chemistry.org]

- 8. youtube.com [youtube.com]

Application Notes & Protocols for the Synthesis of Ethyl 3-(diethoxyphosphoryl)propanoate

Introduction and Significance

Ethyl 3-(diethoxyphosphoryl)propanoate, also known as Triethyl 3-phosphonopropionate (CAS No: 3699-67-0), is a pivotal organophosphorus reagent in modern organic synthesis.[1] With the molecular formula C₉H₁₉O₅P, this compound is primarily utilized as a stabilized phosphonate carbanion precursor in the Horner-Wadsworth-Emmons (HWE) reaction.[2] Its structure incorporates a phosphonate group and an ester moiety, which are key to its reactivity and utility.

The HWE reaction is a cornerstone of stereoselective alkene synthesis, offering significant advantages over the classical Wittig reaction. These benefits include the generation of a water-soluble phosphate byproduct, which simplifies purification, and a strong stereochemical preference for the formation of (E)-alkenes.[3] this compound is specifically designed to introduce a propanoate ester functional group during olefination, making it an invaluable tool for carbon chain elongation and the synthesis of complex molecules, including natural products and pharmaceuticals.